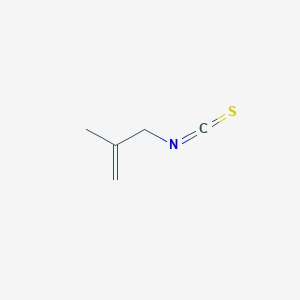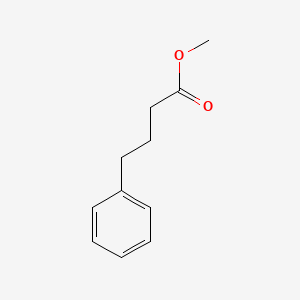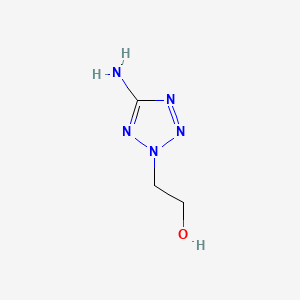
Isothiocyanate de méthallyle
Vue d'ensemble
Description
Methallyl isothiocyanate is a flammable, colorless liquid with a boiling point of 169–170 °C and a flash point of 57 °C . It has a distinctive onion-like odor and is insoluble in water . This compound is known for its lachrymatory properties and can cause irritation to the respiratory tract, skin, and eyes . Methallyl isothiocyanate is commercially available and is used in various organic synthesis applications due to its highly reactive centers .
Applications De Recherche Scientifique
Methallyl isothiocyanate has several applications in scientific research:
Organic Synthesis: It is a versatile building block in organic synthesis due to its highly reactive centers.
Antibacterial Activity: Methallyl isothiocyanate has been investigated for its antibacterial properties, although it was found to be less effective than allyl isothiocyanate in some studies.
Polymerization: Polymerized methallyl isothiocyanate is used in oral care compositions.
Biological Research: It has been studied for its anti-inflammatory action through the inhibition of macrophage migration inhibitory factor and caspase-1 activity.
Mécanisme D'action
Target of Action
The primary targets of MAITC are the macrophage migration inhibitory factor and intracellular calcium levels . The compound has been shown to irreversibly inhibit the macrophage migration inhibitory factor , which plays a critical role in immune response regulation. It also inhibits caspase-1 activity by reducing intracellular calcium levels .
Mode of Action
MAITC interacts with its targets through irreversible inhibition. It binds to the macrophage migration inhibitory factor, preventing it from performing its normal function . Similarly, it reduces intracellular calcium levels, thereby inhibiting the activity of caspase-1 .
Biochemical Pathways
It is known that the compound’s inhibition of the macrophage migration inhibitory factor and intracellular calcium levels can impact various cellular processes, including inflammation and apoptosis .
Pharmacokinetics
It is known that the compound is a colorless liquid with a boiling point of 169–170 °c . It is insoluble in water, which may impact its bioavailability .
Result of Action
The inhibition of the macrophage migration inhibitory factor and reduction of intracellular calcium levels by MAITC can lead to anti-inflammatory effects . This is due to the role of these targets in immune response regulation and apoptosis, respectively .
Action Environment
The action, efficacy, and stability of MAITC can be influenced by various environmental factors. For instance, its insolubility in water may affect its distribution and absorption in the body . Additionally, its flammability and potential to cause irritation may pose challenges for its handling and use .
Analyse Biochimique
Biochemical Properties
Methallyl isothiocyanate is an analogue of the well-researched antibacterial agent allyl isothiocyanate . Isothiocyanates (ITCs) are bioactive products resulting from enzymatic hydrolysis of glucosinolates (GLs), the most abundant secondary metabolites in the botanical order Brassicales . Methallyl isothiocyanate, like other isothiocyanates, is known for its high chemical reactivity, especially with sulfur-centered nucleophiles, such as protein cysteine residues .
Cellular Effects
They are effective against important human pathogens, including bacteria with resistant phenotypes .
Molecular Mechanism
Isothiocyanates can be prepared by degradation of dithiocarbamate salts, e.g., induced with lead nitrate . A related method involves tosyl chloride-mediated decomposition of dithiocarbamate salts . Isothiocyanates may also be accessed by the fragmentation reactions of 1,4,2-oxathiazoles . These reactions highlight the molecular mechanisms of isothiocyanates, including methallyl isothiocyanate.
Temporal Effects in Laboratory Settings
The antibacterial activity of methallyl isothiocyanate was determined by testing multiple concentrations of the compound against K-12 E. coli achieved through serial dilutions . The compound was found to not display activity at the experimental concentrations .
Dosage Effects in Animal Models
While specific studies on methallyl isothiocyanate are limited, isothiocyanates have shown chemoprotective effects in a number of animal models of experimental carcinogenesis at various organ sites and against carcinogens of several different types .
Metabolic Pathways
Isothiocyanates, including methallyl isothiocyanate, are derived from glucosinolate precursors by the action of β-thioglucosidase enzymes (myrosinases) . This highlights the metabolic pathway that methallyl isothiocyanate is involved in.
Transport and Distribution
Given its chemical properties and its insolubility in water , it can be inferred that it may interact with certain transporters or binding proteins.
Méthodes De Préparation
Methallyl isothiocyanate can be synthesized through several methods:
Reaction of Methallyl Chloride with Thiocyanates: Methallyl chloride reacts with an alkali metal thiocyanate or ammonium thiocyanate to produce methallyl thiocyanate, which rearranges under heating to form methallyl isothiocyanate.
Reaction with Thiocyanogen: Methallyl isothiocyanate can also be produced by reacting thiocyanogen with isobutylene.
Analyse Des Réactions Chimiques
Methallyl isothiocyanate undergoes various chemical reactions:
Substitution Reactions: It reacts with arylhydrazines to form substituted thiosemicarbazides.
Derivatization of Heterocycles: It is used in the synthesis of substituted benzo[d]isoxazol-3-yl-N′-methallyl thioureas, which have applications in pain relief.
Formation of Thiourea Derivatives: Methallyl isothiocyanate is a reagent for synthesizing thiourea derivatives, which can be used in producing pain-relief medications.
Common reagents used in these reactions include arylhydrazines and various heterocyclic compounds . The major products formed from these reactions are thiosemicarbazides and thiourea derivatives .
Comparaison Avec Des Composés Similaires
Methallyl isothiocyanate can be compared with other isothiocyanates such as:
Allyl Isothiocyanate: Known for its strong antibacterial properties and found in mustard oils.
Benzyl Isothiocyanate: Exhibits significant antimicrobial activity.
Phenyl Ethyl Isothiocyanate: Known for its antimicrobial properties and used in food preservation.
Methallyl isothiocyanate is unique due to its specific reactivity and applications in organic synthesis and biological research .
Propriétés
IUPAC Name |
3-isothiocyanato-2-methylprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c1-5(2)3-6-4-7/h1,3H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCQVEDGNZVACI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304939 | |
| Record name | Methallyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41834-90-6 | |
| Record name | 41834-90-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168444 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methallyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methallyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the reactivity of Methallyl Isothiocyanate with arylhydrazines?
A1: Methallyl Isothiocyanate (MAITC) displays regioselective reactivity with substituted arylhydrazines. This reaction yields either 1,4- or 2,4-disubstituted thiosemicarbazides depending on both the reaction conditions employed and the specific substituents on the arylhydrazine [, ].
Q2: Are there specific applications for the products derived from Methallyl Isothiocyanate reactions?
A2: Yes, derivatives of Methallyl Isothiocyanate have shown potential in various applications. For example, a Methallyl thiosemicarbazide derivative has been explored as a potential sensor element for the colorimetric detection of anions []. Furthermore, Methallyl Isothiocyanate plays a key role in synthesizing substituted benzo[d]isoxazol-3-yl-N′-methallyl thioureas. These compounds exhibit a strong affinity for the KCNQ2/3 potassium ion channel, making them potentially useful for pain relief medications [].
Q3: Can you provide an example of how the reaction conditions influence the product formation when Methallyl Isothiocyanate reacts with arylhydrazines?
A3: Absolutely. When Methallyl Isothiocyanate reacts with p-tolylhydrazine, different reaction conditions lead to distinct products []:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol](/img/structure/B1331466.png)
![Spiro[5.6]dodecan-7-one](/img/structure/B1331467.png)
![1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione](/img/structure/B1331468.png)









